molecular formula C52H78ClN7O14S2 B12412564 HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM

Cat. No.: B12412564
M. Wt: 1124.8 g/mol
InChI Key: ULXMZGPQPANDIN-UBLQCPHDSA-N
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Description

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is a complex chemical compound that serves as a peptide-cleavable agent-linker conjugate. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs). The “DM” in its structure denotes the maytansinoid component, which is a potent cytotoxic agent used in targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM involves multiple steps, including the coupling of amino acids and the incorporation of the maytansinoid moiety. The process typically starts with the protection of functional groups, followed by peptide bond formation using reagents like carbodiimides or coupling agents such as HATU or EDC. The final step involves the deprotection of functional groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under stringent conditions to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the compound acts as a linker between the antibody and the cytotoxic drug. The peptide-cleavable nature of the linker allows for the selective release of the drug within the cancer cells, minimizing off-target effects .

Mechanism of Action

The mechanism of action of HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM involves its cleavage by intracellular proteases, releasing the cytotoxic maytansinoid component. The released drug then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis. This targeted approach ensures that the cytotoxic effects are confined to cancer cells, reducing systemic toxicity .

Comparison with Similar Compounds

Similar Compounds

  • HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM1
  • HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM2

Uniqueness

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is unique due to its specific peptide sequence and the incorporation of the maytansinoid moiety. This combination allows for precise targeting and effective cytotoxicity, making it a valuable tool in cancer therapy .

Properties

Molecular Formula

C52H78ClN7O14S2

Molecular Weight

1124.8 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-(4-sulfanylbutanoylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl]amino]propanoate

InChI

InChI=1S/C52H78ClN7O14S2/c1-29-17-15-18-39(71-11)52(69)27-38(72-50(68)58-52)30(2)45-51(7,74-45)40(26-43(63)60(9)36-24-35(23-29)25-37(70-10)44(36)53)73-49(67)34(6)59(8)42(62)20-13-12-14-22-76-28-54-46(64)31(3)56-48(66)33(5)57-47(65)32(4)55-41(61)19-16-21-75/h15,17-18,24-25,30-34,38-40,45,69,75H,12-14,16,19-23,26-28H2,1-11H3,(H,54,64)(H,55,61)(H,56,66)(H,57,65)(H,58,68)/b18-15+,29-17+/t30-,31+,32+,33-,34+,38+,39-,40+,45+,51+,52+/m1/s1

InChI Key

ULXMZGPQPANDIN-UBLQCPHDSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSCNC(=O)[C@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)CCCS)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCS)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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